Phosgene oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phosgene oxime is a manufactured chemical that was developed as a potential chemical warfare agent, but its use on the battlefield has never been documented. It has a disagreeable penetrating odor. Pure this compound is a colorless, crystalline solid; the munitions grade compound is a yellowish-brown liquid. Both the liquid and the solid can give off vapors at ambient temperatures.

This compound is a colorless liquid, odorless to fruity.

科学的研究の応用

Chemical Properties and Mechanism of Action

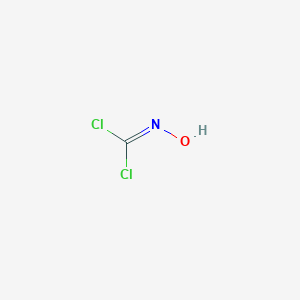

Phosgene oxime is a halogenated oxime with the chemical formula Cl₂CNOH. It acts primarily as a vesicating agent, causing blistering and severe damage to tissues upon contact. Its mechanism involves direct interaction with cellular components, leading to local tissue destruction and systemic effects. The compound is particularly harmful when inhaled or when it comes into contact with skin and mucous membranes .

Acute Toxicity

Research indicates that this compound can induce immediate acute injuries, including severe pain, inflammation, and necrosis at exposure sites. Studies have shown that even low concentrations can provoke significant physiological responses such as agitation, respiratory distress, and intense lacrimation in animal models .

Table 1: Acute Exposure Effects of this compound

| Exposure Concentration (mg/m³) | Duration (minutes) | Observed Effects |

|---|---|---|

| 100-500 | 30 | Agitation, respiratory difficulty |

| 1 | 10 | Nasal and dermal sensations |

| 500 | 30 | Intense lacrimation, potential lethality |

Treatment Protocols

Given its potential as a chemical weapon, understanding treatment protocols for this compound exposure is critical. Current medical countermeasures focus on immediate decontamination and symptomatic treatment. Some studies suggest the use of specific antidotes or supportive therapies to mitigate the effects of exposure .

Case Study: Animal Models

In an experimental study involving dogs exposed to this compound, aggressive supportive care including oxygen therapy and pharmacological interventions significantly increased survival rates. This highlights the importance of prompt medical response following exposure .

Research on Antidotes

Research is ongoing into effective antidotes for this compound. Investigations into compounds that can mitigate the effects of vesicants are crucial for developing protective measures against chemical warfare agents. Some studies have explored the efficacy of various drugs in animal models exposed to this compound .

化学反応の分析

Preparation

Phosgene oxime is synthesized through the reduction of chloropicrin (Cl3CNO2) . This process typically involves using tin metal and hydrochloric acid to provide the active hydrogen necessary for reduction :

Cl3CNO2+4 H →Cl2C N OH+HCl+H2O

The reaction may involve the intermediate formation of trichloronitrosomethane (Cl3CNO), indicated by a transient violet color during the reaction . Earlier methods also utilized chloropicrin with stannous chloride as a reductant .

Chemical Reactivity

This compound is chemically reactive . It is susceptible to nucleophilic attacks due to its electrophilic nature .

-

Reaction with Bases : this compound decomposes in the presence of bases . For example, it reacts with sodium hydroxide (NaOH) as follows:

Cl2CNOH+2NaOH→CO2+NH2OH+2NaCl+H2O

This reaction illustrates the compound's instability in alkaline conditions, leading to its decomposition into carbon dioxide, hydroxylamine, sodium chloride, and water .

-

Reaction with Water : this compound hydrolyzes, especially in the presence of alkali .

-

Dehydrohalogenation : When this compound comes into contact with mercuric oxide, it undergoes dehydrohalogenation, yielding chlorine fulminate, which is a reactive nitrile oxide :

Cl2CNOH→Cl C N+ O−+HCl

-

Reactions with other compounds : this compound is incompatible with strong acids, strong bases, strong reducing agents (such as hydrides), strongly oxidizing acids, peroxides, and hydroperoxides .

特性

CAS番号 |

1794-86-1 |

|---|---|

分子式 |

CHCl2NO |

分子量 |

113.93 g/mol |

IUPAC名 |

N-(dichloromethylidene)hydroxylamine |

InChI |

InChI=1S/CHCl2NO/c2-1(3)4-5/h5H |

InChIキー |

JIRJHEXNDQBKRZ-UHFFFAOYSA-N |

SMILES |

C(=NO)(Cl)Cl |

正規SMILES |

C(=NO)(Cl)Cl |

沸点 |

128 °C at 760 mm Hg |

Color/Form |

Colorless prismatic crystals Colorless solid or yellowish-brown liquid |

melting_point |

39-40 °C |

Key on ui other cas no. |

1794-86-1 |

物理的記述 |

Phosgene oxime is a colorless liquid, odorless to fruity. Colorless, crystalline solid or yellowish-brown liquid. |

溶解性 |

Soluble in water, alcohol, ether and benzene In water, 2.5X10+4 mg/L at 25 °C (est) |

同義語 |

dichloroformossina dichloroformoxine dichlorophormoxine |

蒸気密度 |

3.9 (Air = 1) |

蒸気圧 |

11.2 mm Hg at 25 °C (solid); 13 mm Hg at 40 °C (liquid) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。